A Technical Guide to (5-(Furan-2-yl)pyridin-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to (5-(Furan-2-yl)pyridin-3-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery
Foreword for the Innovator
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule at the heart of this guide, (5-(Furan-2-yl)pyridin-3-yl)methanamine, represents a compelling fusion of the furan and pyridine rings—two heterocycles renowned for their prevalence in pharmacologically active agents.[1][2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of the molecule's synthesis, analytical characterization, and its potential as a valuable building block in the quest for novel therapeutics. We will explore the causality behind synthetic strategies and the logic of its structural design, grounded in the principles of bioisosterism and metabolic stability.
Compound Identification and Physicochemical Properties
The subject of this guide is a bi-heterocyclic primary amine with the systematic IUPAC name (5-(Furan-2-yl)pyridin-3-yl)methanamine . It is also recognized by the synonymous IUPAC name (5-pyridin-3-ylfuran-2-yl)methanamine.[3]
| Identifier | Value | Source |
| Primary IUPAC Name | (5-(Furan-2-yl)pyridin-3-yl)methanamine | - |
| Synonymous IUPAC Name | (5-pyridin-3-ylfuran-2-yl)methanamine | PubChem[3] |
| CAS Number | 1346687-17-9 | BLDpharm[4] |
| Synonymous CAS Number | 837376-48-4 | CHIRALEN[5] |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[3] |
| Molecular Weight | 174.20 g/mol | PubChem[3] |
| SMILES | C1=CC(=CN=C1)C2=CC=C(O2)CN | PubChem[3] |
| InChIKey | LENAVORGWBTPJR-UHFFFAOYSA-N | PubChem[3] |
Strategic Importance in Medicinal Chemistry: The Furan-Pyridine Scaffold
The pyridine ring is a fundamental scaffold in over 7,000 approved drug molecules, prized for its ability to engage in hydrogen bonding and its role as a bioisostere for the phenyl ring.[6][7] Similarly, the furan ring is a key component in numerous therapeutic agents, valued for its distinct electronic and steric properties that can enhance metabolic stability and receptor interactions.[1][2]
The combination of these two rings in (5-(Furan-2-yl)pyridin-3-yl)methanamine creates a scaffold with significant potential. The furan-pyridine motif can be considered a bioisosteric replacement for more common, and often metabolically labile, bi-aryl systems like biphenyl or phenyl-pyridine. This "phenyl-pyridyl switch" is a well-established strategy in drug discovery to modulate physicochemical properties, improve metabolic profiles, and enhance target binding affinity.[7][8] The introduction of the furan ring, in particular, can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[2]
Caption: Bioisosteric replacement of a biphenyl scaffold with the furan-pyridine core.
Proposed Synthesis Workflow: A Palladium-Catalyzed Cross-Coupling Approach
While specific, detailed synthetic procedures for (5-(Furan-2-yl)pyridin-3-yl)methanamine are not extensively documented in peer-reviewed literature, a robust and logical synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This method is widely employed for the formation of C-C bonds between aromatic rings due to its mild reaction conditions and tolerance of a wide variety of functional groups.[9][11]
The proposed synthesis involves the coupling of a protected aminomethyl pyridine boronic acid derivative with a 2-substituted furan. The use of a protecting group on the amine is crucial to prevent side reactions.
Caption: Proposed synthetic workflow for (5-(Furan-2-yl)pyridin-3-yl)methanamine.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized, self-validating protocol for the key cross-coupling step.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the protected 5-bromo-3-(aminomethyl)pyridine derivative (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[12]
-
Causality: The excess boronic acid ensures complete consumption of the limiting halide. The base is essential for the transmetalation step in the catalytic cycle.[9]
-
-
Catalyst Addition:
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Causality: A low catalyst loading is typically sufficient for efficient coupling, minimizing cost and potential contamination of the product with heavy metals.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Causality: The aqueous co-solvent aids in dissolving the inorganic base, while heating provides the necessary activation energy for the reaction.
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
-
-
Deprotection:
-
The choice of deprotection conditions will depend on the protecting group used (e.g., acid-labile for Boc, or hydrogenolysis for Cbz).
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the range of 6.5-8.8 ppm corresponding to the protons on the furan and pyridine rings. Methylene Protons (-CH₂-): A singlet or a multiplet (depending on adjacent chirality) around 3.8-4.2 ppm. Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of 105-160 ppm. Methylene Carbon (-CH₂-): A signal in the range of 40-50 ppm. |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 174.08 (for C₁₀H₁₀N₂O). Fragmentation patterns would likely show cleavage of the aminomethyl group. |
| Infrared (IR) | N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (primary amine). C-N Stretch: An absorption band around 1020-1250 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region. |
Standardized Analytical Protocols
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with an internal standard (e.g., TMS). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]
-
LC-MS: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[14] This will confirm the molecular weight and purity of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
Potential Applications in Drug Discovery
The (5-(Furan-2-yl)pyridin-3-yl)methanamine scaffold is a promising starting point for the development of novel therapeutic agents across various disease areas. The presence of the primary amine provides a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The furan-pyridine scaffold could serve as a novel hinge-binding motif.
-
GPCR Ligands: The aromatic nature of the rings allows for potential π-π stacking interactions within the binding pockets of G-protein coupled receptors.
-
Antimicrobial Agents: Both furan and pyridine derivatives have demonstrated a broad range of antibacterial and antifungal activities.[1][15]
-
CNS-Active Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can improve blood-brain barrier penetration, making this scaffold interesting for neurological targets.
Conclusion
(5-(Furan-2-yl)pyridin-3-yl)methanamine is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure, combining the favorable properties of furan and pyridine rings, positions it as a valuable building block for the synthesis of new chemical entities. By understanding its logical synthesis through established methods like the Suzuki coupling and its potential as a bioisosteric replacement for less stable moieties, researchers can leverage this scaffold to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge and technical insights necessary to embark on that journey.
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PubChem. (5-Pyridin-3-ylfuran-2-yl)methanamine. National Center for Biotechnology Information. [Link]
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Amit Sharma, et al. (2024). FUSED HETEROCYCLE COMPOUND OF PYRIDINE: -RECENT ADVANCES IN BIOACTIVE ANTI-INFLAMMATORY DRUG DISCOVERY. ResearchGate. [Link]
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MDPI. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]
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Organic Syntheses Procedure. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
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ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]
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Figure 1. The chemical structure of (5-(Furan-2-yl)pyridin-3-yl)methanamine with systematic numbering for NMR assignment.
